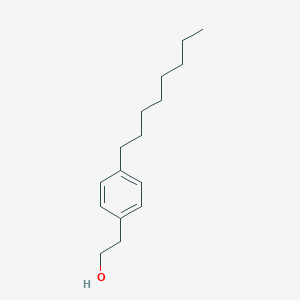

2-(4-Octylphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-octylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12,17H,2-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVAWTAMOZOVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461974 | |

| Record name | 2-(4-octylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162358-05-6 | |

| Record name | 2-(4-octylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-octylphenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(4-Octylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 2-(4-Octylphenyl)ethanol (CAS No. 162358-05-6). The information is compiled from various chemical databases and scientific resources to serve as a technical guide for professionals in research and development.

Compound Identification and Overview

2-(4-Octylphenyl)ethanol is an aromatic alcohol characterized by a phenyl ring substituted with an octyl group and an ethanol side chain. Its structure imparts amphiphilic properties, with a nonpolar octylphenyl tail and a polar hydroxyl head, suggesting potential applications as a fragrance ingredient, solvent, or chemical intermediate.

A logical workflow for the synthesis and characterization of such a compound is outlined below.

Caption: General workflow for synthesis and characterization.

Physical and Chemical Properties

The quantitative physical and chemical data for 2-(4-Octylphenyl)ethanol are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 2-(4-octylphenyl)ethanol |

| CAS Number | 162358-05-6 |

| Molecular Formula | C₁₆H₂₆O |

| Molecular Weight | 234.38 g/mol |

| Physical State | Liquid |

| Appearance | Colorless liquid |

| Boiling Point | 306.3 ± 10.0 °C (at 760 Torr) |

| Density | 0.931 ± 0.06 g/cm³ (at 20 °C, 760 Torr) |

| Flash Point | 116.2 ± 4.2 °C |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Hexane. Slightly soluble in water.[1] |

| Predicted XlogP | 5.5 |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |

| Canonical SMILES | CCCCCCCCC1=CC=C(CCO)C=C1 |

| InChI | InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12,17H,2-8,13-14H2,1H3 |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties listed above.

Caption: Experimental workflow for physicochemical analysis.

Boiling Point Determination

The boiling point can be determined using several standard laboratory methods.

-

Thiele Tube Method: This micro-scale method is suitable for small sample volumes (<1 mL).[2]

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the liquid.

-

The assembly is attached to a thermometer and heated uniformly in a Thiele tube containing mineral oil.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.

-

The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[2][3]

-

-

Simple Distillation: For larger volumes (≥5 mL), a simple distillation provides an accurate boiling point.

-

The liquid is placed in a distilling flask with boiling chips.

-

The apparatus is assembled with a condenser and a collection flask.

-

The liquid is heated to a steady boil.

-

The temperature is recorded when the vapor temperature stabilizes at the thermometer bulb, corresponding to the liquid-vapor equilibrium.[2][4]

-

Density Measurement

The density of a liquid is its mass per unit volume and is typically measured using a digital density meter or a pycnometer.

-

Digital Density Meter (ASTM D4052): This is a rapid and accurate method.[5][6]

-

The instrument, which contains an oscillating U-tube, is calibrated with air and a reference standard (e.g., pure water).

-

The liquid sample is injected into the U-tube, ensuring no air bubbles are present.[7]

-

The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass.

-

The density is automatically calculated and displayed, typically in g/cm³ or kg/m ³.[6][7] The test is performed at a controlled temperature, such as 20°C.

-

Flash Point Determination

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. For a compound like 2-(4-Octylphenyl)ethanol, the Pensky-Martens closed-cup method is appropriate.

-

Pensky-Martens Closed Cup Tester (ASTM D93):

-

A brass test cup is filled with the sample to a specified mark.[8][9]

-

The cup is fitted with a cover containing a stirrer, thermometer, and an apparatus to introduce an ignition source.

-

The sample is heated at a controlled, constant rate while being stirred.[9][10]

-

At regular temperature intervals, the stirring is stopped, and the ignition source (a small flame) is dipped into the vapor space of the cup.[11]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.[8]

-

Solubility Determination

Solubility is assessed qualitatively to determine suitable solvents.

-

Qualitative Method:

-

A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[12]

-

The solvent (e.g., water, hexane, ethyl acetate) is added dropwise or in small portions (e.g., 0.25 mL increments) up to a total volume (e.g., 0.75 mL).[12]

-

The mixture is vigorously agitated after each addition.

-

Solubility is determined by visual inspection for a single, clear phase. The "like dissolves like" principle suggests that due to its long alkyl chain, 2-(4-octylphenyl)ethanol will be more soluble in nonpolar organic solvents than in polar solvents like water.[13]

-

Octanol-Water Partition Coefficient (LogP)

The partition coefficient is a measure of a compound's lipophilicity and is determined by its distribution between two immiscible phases, typically n-octanol and water.

-

Shake-Flask Method (OECD Guideline 107):

-

A solution of the compound is prepared in either water or n-octanol (pre-saturated with the other solvent).

-

The solution is placed in a vessel with a known volume of the second solvent.

-

The mixture is agitated (e.g., shaken for several hours) at a constant temperature to allow equilibrium to be reached.[14][15]

-

The phases are separated, typically by centrifugation.[15]

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry, or GC).[15][16]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically reported as its base-10 logarithm (LogP).

-

References

- 1. chembk.com [chembk.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. store.astm.org [store.astm.org]

- 8. shxf17.com [shxf17.com]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 11. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. oecd.org [oecd.org]

- 16. rc.usf.edu [rc.usf.edu]

CAS number and molecular weight of 4-Octylphenethyl alcohol.

An In-depth Technical Guide to 4-Octylphenethyl Alcohol

This technical guide provides a comprehensive overview of 4-Octylphenethyl alcohol, detailing its chemical properties, synthesis protocols, and potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-Octylphenethyl alcohol is an organic compound characterized by a benzene ring substituted with an octyl group and a phenethyl alcohol group at the para position.

Table 1: Physicochemical Properties of 4-Octylphenethyl Alcohol

| Property | Value | Source |

| CAS Number | 162358-05-6 | Internal Search |

| Molecular Formula | C₁₆H₂₆O | Internal Search |

| Molecular Weight | 234.38 g/mol | Internal Search |

Synthesis of 4-Octylphenethyl Alcohol

Two primary synthetic routes for 4-Octylphenethyl alcohol have been identified in the literature. These are valuable for researchers requiring this compound as a chemical intermediate.

Synthesis via Grignard Reaction and Alkylation

A common method for preparing 4-Octylphenethyl alcohol involves a Grignard reagent.[1]

Experimental Protocol:

-

Synthesis of Grignard Reagent: An n-octyl magnesium halide (e.g., chloride or bromide) is synthesized by reacting chlorooctane or bromooctane with magnesium powder in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).[1]

-

Alkylation Reaction: The prepared Grignard reagent is then reacted with a halogenated phenethyl alcohol derivative (e.g., methyl bromophenylethyl alcohol).[1]

-

Work-up: The reaction mixture undergoes suction filtration. The filtrate is extracted with an organic solvent like ethyl acetate. The organic phase is then subjected to rotary evaporation to remove the solvent, yielding 4-Octylphenethyl alcohol.[1] A reported yield for this method is 80%.[1]

Synthesis as an Intermediate for Fingolimod

4-Octylphenethyl alcohol can also be synthesized as a key intermediate in the production of Fingolimod (FTY720).[2]

Experimental Protocol:

-

Friedel-Crafts Acylation: Phenylethyl acetate undergoes Friedel-Crafts acylation with octanoyl chloride.[2]

-

Ketone Reduction: The resulting ketone is reduced using triethylsilane.[2]

-

Ester Reduction: The ester is subsequently reduced to an alcohol using sodium methoxide to yield 4-Octylphenethyl alcohol.[2]

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of 4-Octylphenethyl alcohol is limited, studies on structurally similar long-chain alkylphenols, such as octylphenol, provide insights into its potential effects. Long-chain alkylphenols are known to have endocrine-disrupting effects and can act as xenoestrogens.[3][4]

Potential Effects on Cellular Signaling

Research on compounds like octylphenol has demonstrated impacts on several key signaling pathways.[3][4]

Table 2: Potential Biological Activities Based on Structurally Similar Compounds

| Biological Process | Observation with Similar Compounds (e.g., Octylphenol) | Potential Implication for 4-Octylphenethyl alcohol |

| Calcium Signaling | Increased intracellular calcium oscillation frequency and volume.[3][4] | May modulate intracellular calcium levels. |

| Hormone Release | Rapid prolactin (PRL) release.[3][4] | Could influence endocrine functions. |

| MAPK/ERK Pathway | Increased phosphorylation of Extracellular signal-Regulated Kinase (ERK).[3][4] | May be involved in regulating cell proliferation and differentiation. |

| Antibacterial Activity | Long-chain fatty alcohols have shown antibacterial properties. | Could possess antimicrobial effects. |

Hypothetical Signaling Pathway

Based on the known effects of octylphenol on pituitary tumor cells, a potential signaling pathway for 4-Octylphenethyl alcohol could involve the activation of membrane estrogen receptors, leading to downstream effects on calcium signaling and the MAPK/ERK pathway.

Conclusion

4-Octylphenethyl alcohol is a compound with established synthetic routes, primarily serving as an intermediate in the synthesis of other molecules. While direct biological data is scarce, its structural similarity to other long-chain alkylphenols suggests it may possess biological activities, including potential endocrine-disrupting and cell-signaling modulating properties. Further research is warranted to fully elucidate the biological and toxicological profile of this compound.

References

- 1. CN111978154A - Preparation method of 4-octyl phenethyl alcohol - Google Patents [patents.google.com]

- 2. ijacskros.com [ijacskros.com]

- 3. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-(4-Octylphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-Octylphenyl)ethanol, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for its application in formulation science, chemical reactions, and purification processes. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

2-(4-Octylphenyl)ethanol, also known as 4-octylphenethyl alcohol, is an organic compound with a molecular structure that imparts a significant hydrophobic character due to the long octyl chain and the phenyl group. The presence of a terminal hydroxyl (-OH) group provides a site for hydrogen bonding, contributing a minor hydrophilic aspect to the molecule. This amphiphilic nature dictates its solubility in various solvents.

Quantitative Solubility Data

Table 1: Quantitative Solubility of 2-(4-Octylphenyl)ethanol

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 1.2 x 10⁻³ g/L | Calculated |

| 0.0012 mg/mL | Calculated | ||

| ~5.12 µmol/L | Calculated |

Note: The water solubility value is a calculated prediction and should be confirmed by experimental analysis.[1]

Qualitative Solubility Information

Based on its chemical structure and information from chemical suppliers, 2-(4-Octylphenyl)ethanol is described as having the following general solubility characteristics:

-

Soluble in: Common organic solvents such as alcohols, ethers, chloroform, ethyl acetate, and hexane.[2]

-

Slightly Soluble to Insoluble in: Water.[3]

The principle of "like dissolves like" suggests that due to its predominantly non-polar nature, 2-(4-Octylphenyl)ethanol will exhibit higher solubility in non-polar organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4][5][6] The following protocol provides a detailed methodology for determining the solubility of a hydrophobic compound like 2-(4-Octylphenyl)ethanol.

Objective: To determine the equilibrium solubility of 2-(4-Octylphenyl)ethanol in a specific solvent at a controlled temperature.

Materials:

-

2-(4-Octylphenyl)ethanol (solid or oil)

-

Solvent of interest (e.g., ethanol, methanol, acetonitrile, water)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-(4-Octylphenyl)ethanol to a vial. An excess is confirmed by the presence of undissolved compound at the end of the equilibration period.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. For hydrophobic compounds, this may take 24 to 72 hours.[7] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker. Allow the undissolved solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

For further clarification, filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of 2-(4-Octylphenyl)ethanol of known concentrations.

-

Determine the concentration of 2-(4-Octylphenyl)ethanol in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The resulting concentration is the solubility of 2-(4-Octylphenyl)ethanol in the tested solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-(4-Octylphenyl)ethanol.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Conclusion

While extensive quantitative solubility data for 2-(4-Octylphenyl)ethanol is not widely published, its structural characteristics indicate a high solubility in organic solvents and low solubility in aqueous media. For applications requiring precise solubility values, the provided shake-flask experimental protocol offers a reliable method for their determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and formulation development.

References

- 1. CAS # 162358-05-6, 4-Octylphenethyl alcohol - chemBlink [ww.chemblink.com]

- 2. 162358-05-6 CAS MSDS (2-(4-OCTYLPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 162358-05-6: 2-(4-OCTYLPHENYL)ETHANOL | CymitQuimica [cymitquimica.com]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. quora.com [quora.com]

An In-depth Technical Guide to 4-Octyl Substituted Phenylethanols: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl substituted phenylethanols, particularly 2-(4-octylphenyl)ethan-1-ol, are a class of organic compounds that have garnered significant interest in the pharmaceutical industry. Their unique structural motif, featuring a hydrophilic hydroxyl group and a lipophilic octyl-substituted phenyl ring, makes them valuable intermediates in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of these compounds, with a focus on 2-(4-octylphenyl)ethan-1-ol, a key precursor in the production of the multiple sclerosis drug, Fingolimod.

Discovery and History

The development of synthetic routes to 4-octyl substituted phenylethanols is intrinsically linked to the quest for efficient manufacturing processes for Fingolimod (FTY720). While the specific historical discovery of 2-(4-octylphenyl)ethan-1-ol is not extensively documented in early literature, its prominence grew with the advancement of Fingolimod's clinical development. Early synthetic strategies for Fingolimod and its analogs necessitated the creation of the 4-octylphenethyl side chain, leading to the exploration of various synthetic pathways to generate this key intermediate. The evolution of these synthetic methods reflects the broader advancements in organic chemistry, including the refinement of classic reactions like the Friedel-Crafts acylation and Grignard reactions for complex molecule synthesis.

Physicochemical Properties

The physicochemical properties of 2-(4-octylphenyl)ethan-1-ol are crucial for its use in further chemical transformations and for understanding its behavior. The long octyl chain imparts significant lipophilicity to the molecule, while the hydroxyl group provides a site for further functionalization.

| Property | Value |

| Chemical Formula | C₁₆H₂₆O |

| Molecular Weight | 234.38 g/mol |

| CAS Number | 162358-05-6 |

| Appearance | Colorless oil |

| Boiling Point | 306.3 ± 10.0 °C at 760 mmHg |

| Density | 0.931 ± 0.07 g/cm³ |

| Storage Temperature | Room Temperature |

Note: Some physical properties are predicted based on computational models.

Synthetic Routes

Several synthetic strategies have been developed to produce 2-(4-octylphenyl)ethan-1-ol. The most common approaches involve the construction of the carbon skeleton through established organic reactions.

Friedel-Crafts Acylation followed by Reduction

A prevalent method involves the Friedel-Crafts acylation of a suitable aromatic precursor with octanoyl chloride, followed by reduction of the resulting ketone.

Caption: Friedel-Crafts acylation and reduction pathway.

Experimental Protocol: Friedel-Crafts Acylation of Phenylethanol

Materials:

-

Phenylethanol

-

Octanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-

Cool the suspension to 0°C using an ice bath.

-

In a separate flask, dissolve phenylethanol (1.0 equivalent) and octanoyl chloride (1.05 equivalents) in anhydrous DCM.

-

Add the solution of phenylethanol and octanoyl chloride dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-octanoylphenylethanol.

-

The crude ketone can be purified by column chromatography or used directly in the subsequent reduction step.

Reduction of 4-Octanoylphenylethanol:

The resulting ketone is then reduced to the corresponding alcohol using a suitable reducing agent, such as sodium borohydride.

Grignard Reaction

An alternative approach utilizes a Grignard reagent to form the carbon-carbon bond. This can be achieved by reacting a 4-octylphenyl Grignard reagent with ethylene oxide or by reacting a phenethyl Grignard reagent with a 4-octyl halide. A Chinese patent describes a method involving the reaction of n-octyl magnesium bromide with p-methyl bromobenzene ethanol.[1]

Caption: Grignard reaction pathway.

Experimental Protocol: Grignard Synthesis

Materials:

-

4-Bromooctylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethylene oxide

-

Dilute acid (for workup)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve 4-bromooctylbenzene in anhydrous ether or THF and add a small portion to the magnesium to initiate the reaction (a crystal of iodine may be added as an initiator).

-

Once the reaction begins, add the remaining 4-bromooctylbenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0°C and slowly bubble in ethylene oxide gas or add a solution of ethylene oxide in the reaction solvent.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by slowly adding a dilute aqueous acid solution.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude 2-(4-octylphenyl)ethan-1-ol.

-

Purify the product by distillation or column chromatography.

Wittig Reaction and Hydroboration-Oxidation

A multi-step synthesis can also be employed, starting with the formation of 4-octylstyrene via a Wittig reaction, followed by hydroboration-oxidation to yield the desired primary alcohol.

Caption: Wittig reaction and hydroboration-oxidation sequence.

Experimental Protocol: Wittig Reaction

Materials:

-

4-Octylbenzaldehyde

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMSO)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension and add the strong base to generate the ylide.

-

Stir the mixture until the ylide formation is complete (indicated by a color change).

-

Add a solution of 4-octylbenzaldehyde in the same solvent to the ylide solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction and work up by extracting the product into an organic solvent.

-

Purify the resulting 4-octylstyrene by column chromatography.

Experimental Protocol: Hydroboration-Oxidation

Materials:

-

4-Octylstyrene

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 4-octylstyrene in anhydrous THF.

-

Cool the solution to 0°C and add the BH₃·THF solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Cool the mixture again to 0°C and slowly add aqueous NaOH, followed by the dropwise addition of H₂O₂.

-

Stir the reaction mixture at room temperature for a few hours.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude 2-(4-octylphenyl)ethan-1-ol.

-

Purify the product by column chromatography.

Spectral Data

Comprehensive spectral analysis is essential for the characterization of 2-(4-octylphenyl)ethan-1-ol. While a complete, publicly available dataset is not readily found in a single source, typical spectral features can be inferred from related structures.

¹H NMR (predicted):

-

Aromatic protons (AA'BB' system): ~7.1-7.2 ppm

-

-CH₂-OH methylene protons: triplet, ~3.8 ppm

-

-CH₂-Ar methylene protons: triplet, ~2.8 ppm

-

Alkyl chain protons: multiplets, ~0.8-1.6 ppm

-

Terminal methyl protons of the octyl group: triplet, ~0.9 ppm

¹³C NMR:

IR (predicted):

-

O-H stretch (alcohol): broad, ~3300 cm⁻¹

-

C-H stretch (aromatic and aliphatic): ~2850-3050 cm⁻¹

-

C=C stretch (aromatic): ~1500-1600 cm⁻¹

-

C-O stretch (alcohol): ~1050 cm⁻¹

Biological Activity

While 2-(4-octylphenyl)ethan-1-ol is primarily recognized as a synthetic intermediate, the broader class of long-chain alkylphenols has been investigated for various biological activities. Studies on 4-octylphenol have shown it to possess cytotoxic effects.[4][5][6][7] It has been demonstrated to induce cell death in fish hepatocytes and various human cell lines.[4][6] The cytotoxicity is often dose-dependent and can involve mechanisms such as plasma membrane damage and oxidative stress.[4] It is important to note that the biological activity of 2-(4-octylphenyl)ethan-1-ol itself may differ from that of 4-octylphenol due to the presence of the ethanol side chain. Further research is needed to fully elucidate the specific pharmacological and toxicological profile of 4-octyl substituted phenylethanols.

Conclusion

4-Octyl substituted phenylethanols, and in particular 2-(4-octylphenyl)ethan-1-ol, are important molecules in modern pharmaceutical synthesis. The synthetic routes to these compounds are well-established, relying on fundamental reactions in organic chemistry. A thorough understanding of their synthesis, properties, and potential biological activities is crucial for researchers and professionals in drug development and related fields. This guide has provided a foundational overview to aid in these endeavors. Further research into the specific biological effects of these compounds may reveal novel applications beyond their current role as synthetic intermediates.

References

- 1. CN111978154A - Preparation method of 4-octyl phenethyl alcohol - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Cytotoxic effects of 4-octylphenol on fish hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic effects of 4-octylphenol on fish hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

A Technical Guide to High-Purity 2-(4-Octylphenyl)ethanol for Research and Drug Development

For researchers, scientists, and drug development professionals, sourcing and understanding key chemical intermediates is paramount to the success of complex synthetic endeavors. This guide provides an in-depth overview of high-purity 2-(4-Octylphenyl)ethanol, a critical building block in the synthesis of various compounds, most notably the immunosuppressant drug Fingolimod.

This document outlines commercial suppliers, synthesis methodologies, quality control considerations, and potential areas of biological investigation for 2-(4-Octylphenyl)ethanol (CAS No. 162358-05-6).

Commercial Availability and Specifications

High-purity 2-(4-Octylphenyl)ethanol is available from a range of commercial chemical suppliers. Purity levels are typically stated as a percentage and are a critical consideration for applications in pharmaceutical synthesis where impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Below is a summary of representative suppliers and their typical product specifications.

| Supplier | Stated Purity | Additional Information |

| Sigma-Aldrich | Not specified | Part of their building blocks portfolio. |

| Fluorochem | 97% | Available in various quantities. |

| Cleanchem Laboratories | Not specified | Custom synthesis of pharmaceutical impurities and reference standards. |

| ChemScene | ≥98% | |

| Toronto Research Chemicals | Not specified | |

| Santa Cruz Biotechnology | Not specified |

Note: Purity and availability are subject to change. It is recommended to contact suppliers directly for the most current information and to request certificates of analysis.

Synthesis of 2-(4-Octylphenyl)ethanol

The synthesis of 2-(4-Octylphenyl)ethanol is a multi-step process that is well-documented in the context of Fingolimod production. The common strategies involve the formation of the octyl-substituted benzene ring followed by the introduction or modification of the ethanol side chain.

Friedel-Crafts Acylation Route

A prevalent synthetic route involves the Friedel-Crafts acylation of a suitable starting material with octanoyl chloride, followed by reduction of the resulting ketone.

Grignard Reaction Route

An alternative approach utilizes a Grignard reaction. This method involves the preparation of an n-octyl magnesium halide (Grignard reagent) which then reacts with a protected bromophenylethanol derivative.[2]

Role in Fingolimod Synthesis

2-(4-Octylphenyl)ethanol is a key intermediate in the synthesis of Fingolimod (FTY720). The subsequent steps typically involve the conversion of the alcohol to a good leaving group, such as a mesylate or iodide, followed by the alkylation of diethyl acetamidomalonate.[3]

Quality Control and Analytical Methods

Ensuring the high purity of 2-(4-Octylphenyl)ethanol is critical, especially when it is intended for use in the synthesis of a pharmaceutical product like Fingolimod. The presence of impurities can lead to the formation of undesired side products, including potentially genotoxic impurities in the final API.[4] A robust quality control program should be in place to monitor the purity of this intermediate.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity of 2-(4-Octylphenyl)ethanol and other intermediates in the Fingolimod synthesis pathway.[5][6]

-

Reversed-Phase HPLC (RP-HPLC): A C18 or C8 column can be used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Gradient elution is often employed to separate the main component from any potential impurities. UV detection is suitable for this compound due to the presence of the phenyl ring.

-

Impurity Profiling: A validated RP-UPLC method has been described for the control of process-related impurities in Fingolimod.[5][6] Similar methodologies can be applied to analyze the purity of the 2-(4-Octylphenyl)ethanol intermediate.

Spectroscopic and Spectrometric Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are essential for confirming the structure of 2-(4-Octylphenyl)ethanol and identifying any structural isomers or impurities.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides information on the molecular weight of the compound and its fragmentation pattern, which is useful for identification and impurity analysis.

| Analytical Technique | Purpose | Key Parameters to Monitor |

| RP-HPLC/UPLC | Purity assessment and impurity profiling. | Peak purity, presence of related substances, retention time. |

| 1H and 13C NMR | Structural confirmation. | Chemical shifts, integration, coupling constants. |

| GC-MS / LC-MS | Molecular weight confirmation and impurity identification. | Molecular ion peak, fragmentation pattern. |

| FTIR | Functional group identification. | Presence of hydroxyl and aromatic C-H stretches. |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 2-(4-Octylphenyl)ethanol are often proprietary. However, based on the literature, the following outlines a general procedure for a key step in its utilization for Fingolimod synthesis.

General Protocol for the Preparation of 2-(4-Octylphenyl)ethyl methanesulfonate

-

Reaction Setup: Dissolve 2-(4-Octylphenyl)ethanol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Cool the solution in an ice bath and add triethylamine (Et3N, ~1.5 equivalents).

-

Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl, ~1.3 equivalents) dropwise to the stirred solution, maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Potential Biological Activity and In Vitro Assays

While 2-(4-Octylphenyl)ethanol is primarily considered a synthetic intermediate, its structural similarity to other biologically active molecules warrants investigation into its own potential biological effects. Given its role as a precursor to Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, it would be pertinent to investigate its interaction with S1P receptors and related signaling pathways.

Suggested In Vitro Assays

-

Cytotoxicity Assays: To determine the potential toxicity of the compound, standard cytotoxicity assays such as the MTT, LDH release, or neutral red uptake assays can be performed on relevant cell lines (e.g., lymphocytes, neuronal cells, or hepatocytes).[7]

-

Receptor Binding Assays: Competitive binding assays using radiolabeled S1P can be employed to determine if 2-(4-Octylphenyl)ethanol binds to any of the S1P receptor subtypes.

-

Signaling Pathway Analysis: Western blotting can be used to assess the phosphorylation status of key proteins in signaling pathways known to be modulated by Fingolimod and ethanol, such as the Akt, ERK, and p38 MAPK pathways.[8]

While direct evidence for the modulation of specific signaling pathways by 2-(4-Octylphenyl)ethanol is lacking, studies on ethanol have shown effects on cascades such as the MAPK pathway.[9] The structural modifications in 2-(4-Octylphenyl)ethanol, particularly the addition of the bulky, lipophilic octyl group, could significantly alter its interaction with cellular targets compared to simple ethanol. Therefore, empirical testing is necessary to elucidate its specific biological activities.

This technical guide provides a foundational understanding of high-purity 2-(4-Octylphenyl)ethanol for its application in research and drug development. By carefully considering the aspects of supply, synthesis, quality control, and potential biological activity, researchers can effectively utilize this important chemical intermediate in their scientific pursuits.

References

- 1. veeprho.com [veeprho.com]

- 2. spectrabase.com [spectrabase.com]

- 3. ijacskros.com [ijacskros.com]

- 4. Assessing the potential impact of non-proprietary drug copies on quality of medicine and treatment in patients with relapsing multiple sclerosis: the experience with fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

Unveiling Fingolimod Impurity 46: A Technical Guide to its Structure, Identification, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (Gilenya®), a sphingosine-1-phosphate receptor modulator, is a cornerstone in the oral treatment of relapsing-remitting multiple sclerosis. As with any pharmaceutical active ingredient, controlling impurities is of paramount importance to ensure its safety and efficacy. This technical guide provides an in-depth exploration of a specific process-related impurity, Fingolimod Impurity 46, which has been identified as 2-(4-octylphenyl)ethanol. This document will detail its chemical structure, methods for its identification and characterization, and its relationship to the Fingolimod synthesis pathway. All quantitative data is presented in structured tables, and experimental workflows are accompanied by detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Structure and Identification of Fingolimod Impurity 46

Fingolimod Impurity 46 is identified as 2-(4-octylphenyl)ethanol . This compound is a known precursor or intermediate in several synthetic routes to Fingolimod.[1][2][3] Its presence in the final drug substance is typically due to incomplete reaction or carry-over from the manufacturing process.

Table 1: Chemical Identification of Fingolimod Impurity 46

| Parameter | Value | Reference |

| Systematic (IUPAC) Name | 2-(4-octylphenyl)ethanol | |

| CAS Number | 162358-05-6 | |

| Molecular Formula | C₁₆H₂₆O | |

| Molecular Weight | 234.38 g/mol |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for 2-(4-octylphenyl)ethanol

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons (typically in the δ 7.0-7.3 ppm range), a triplet for the CH₂ group adjacent to the hydroxyl, a triplet for the benzylic CH₂ group, and signals for the aliphatic octyl chain. |

| ¹³C NMR | Aromatic carbon signals (around δ 128-140 ppm), a signal for the carbon bearing the hydroxyl group (around δ 63 ppm), a benzylic carbon signal (around δ 39 ppm), and a series of signals for the carbons of the octyl chain. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 234. The fragmentation pattern would likely show a prominent peak from the loss of a water molecule (M-18) at m/z 216, and a base peak corresponding to the stable benzylic cation formed by cleavage of the C-C bond beta to the aromatic ring.[4][5][6][7] |

Analytical Methodologies for Identification and Quantification

The detection and quantification of 2-(4-octylphenyl)ethanol in Fingolimod drug substance can be achieved using high-performance liquid chromatography (HPLC), a technique widely employed for analyzing Fingolimod and its related substances.[8][9][10][11]

Experimental Protocol: Reversed-Phase HPLC

The following is a representative HPLC method suitable for the separation and quantification of 2-(4-octylphenyl)ethanol from Fingolimod.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-based gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) would be employed to ensure separation of the more polar Fingolimod from the less polar 2-(4-octylphenyl)ethanol. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of 2-(4-octylphenyl)ethanol reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare working standards by serial dilution to construct a calibration curve.

-

Sample Solution: Accurately weigh and dissolve the Fingolimod drug substance in the diluent to a known concentration.

Analysis:

Inject the standard and sample solutions into the HPLC system. The retention time of 2-(4-octylphenyl)ethanol will be longer than that of Fingolimod due to its higher hydrophobicity. Quantification is achieved by comparing the peak area of the impurity in the sample chromatogram to the calibration curve generated from the reference standards.

Formation Pathway and Relationship to Fingolimod Synthesis

2-(4-octylphenyl)ethanol is a key starting material or intermediate in several reported synthetic routes for Fingolimod.[1][2][3] Its presence as an impurity is a direct consequence of the synthetic process.

One common synthetic strategy involves the preparation of the 4-octylphenethyl side chain, which is then coupled with a serine-like precursor to form the final Fingolimod structure. 2-(4-octylphenyl)ethanol is a central molecule in the synthesis of this side chain.

The following diagram illustrates a simplified synthetic pathway highlighting the role of 2-(4-octylphenyl)ethanol and its potential to be carried over as an impurity.

References

- 1. ijacskros.com [ijacskros.com]

- 2. WO2014111949A1 - Intermediates and process for the preparation of high purity fingolimod hydrochloride - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. whitman.edu [whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. rjptonline.org [rjptonline.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines | Separation Science [sepscience.com]

A Technical Guide to the Relationship Between 2-(4-Octylphenyl)ethanol and the Alkylphenol Class

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of 2-(4-Octylphenyl)ethanol and its relationship to the broader class of alkylphenols. It delineates the structural, synthetic, and potential biological connections that are critical for professionals in chemical research and pharmaceutical development. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and analysis, and employs visualizations to clarify complex relationships and workflows.

Introduction to Alkylphenols and 2-(4-Octylphenyl)ethanol

Alkylphenols are a family of organic compounds characterized by a phenol ring substituted with one or more alkyl chains.[1][2] Commercially significant long-chain alkylphenols (LCAPs) include octylphenol, nonylphenol, and dodecylphenol, which serve as precursors in the manufacturing of detergents, phenolic resins, antioxidants, and other industrial materials.[1][3] However, many alkylphenols, particularly octylphenol and nonylphenol, have garnered significant environmental and health scrutiny due to their persistence, bioaccumulation potential, and activity as endocrine-disrupting chemicals (EDCs).[1][2][4]

2-(4-Octylphenyl)ethanol is a specific organic compound that is structurally derived from 4-octylphenol.[5] While not an alkylphenol itself—as the hydroxyl group is on an ethyl side chain rather than directly attached to the aromatic ring—its core structure is the 4-octylphenyl moiety. This direct structural linkage implies potential similarities in physical properties and biological activity that are of interest to toxicologists and drug development professionals, especially as it is a known precursor in the synthesis of pharmaceuticals like Fingolimod.[6] This guide explores this relationship in detail.

Structural and Physicochemical Relationship

The foundational relationship between 2-(4-Octylphenyl)ethanol and alkylphenols is structural. 2-(4-Octylphenyl)ethanol can be described as a phenethyl alcohol derivative of 4-octylphenol. The diagram below illustrates this hierarchical classification.

References

- 1. Alkylphenol - Wikipedia [en.wikipedia.org]

- 2. greenspec.co.uk [greenspec.co.uk]

- 3. sinlist.chemsec.org [sinlist.chemsec.org]

- 4. Octylphenols [utslappisiffror.naturvardsverket.se]

- 5. 2-(4-Octylphenyl)ethanol | C16H26O | CID 11310876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-Octylphenyl)ethanol|High-Purity Reference Standard [benchchem.com]

Methodological & Application

Application Notes & Protocols: A Detailed Step-by-Step Synthesis of 2-(4-Octylphenyl)ethanol

This document provides a comprehensive protocol for the synthesis of 2-(4-Octylphenyl)ethanol, a key intermediate in the preparation of various organic molecules. The described methodology is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

2-(4-Octylphenyl)ethanol is a valuable chemical intermediate. The following protocol outlines a reliable synthetic route starting from readily available commercial reagents. The synthesis involves a three-step process: Friedel-Crafts acylation, subsequent reduction of the ketone, and final deprotection to yield the target alcohol.

Overall Reaction Scheme

The synthesis of 2-(4-Octylphenyl)ethanol is achieved through the following reaction sequence:

-

Step 1: Friedel-Crafts Acylation of 2-phenylethyl acetate with octanoyl chloride to yield 2-(4-octanoylphenyl) ethyl acetate.

-

Step 2: Clemmensen Reduction of the ketone functionality in 2-(4-octanoylphenyl) ethyl acetate to give 2-(4-octylphenyl) ethyl acetate.

-

Step 3: Deprotection of the acetate group to afford the final product, 2-(4-Octylphenyl)ethanol.

Experimental Protocols

Materials and Reagents:

-

2-Phenylethyl acetate

-

Octanoyl chloride

-

Aluminum chloride (AlCl₃)

-

Triethylsilane

-

Trifluoroacetic acid

-

Sodium ethoxide

-

Ethanol

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of 2-(4-octanoylphenyl) ethyl acetate (1a)

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-phenylethyl acetate in a suitable solvent like dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Catalyst: Carefully add aluminum chloride (AlCl₃) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.

-

Addition of Acylating Agent: Add octanoyl chloride dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly pouring the mixture into a flask containing ice and hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain 2-(4-octanoylphenyl) ethyl acetate as an oil.[1]

Step 2: Synthesis of 2-(4-octylphenyl) ethyl acetate (1b)

-

Reaction Setup: In a round-bottom flask, dissolve the 2-(4-octanoylphenyl) ethyl acetate (1a) obtained from the previous step in trifluoroacetic acid.

-

Addition of Reducing Agent: Add triethylsilane to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield 2-(4-octylphenyl) ethyl acetate as an oil.[1]

Step 3: Synthesis of 2-(4-Octylphenyl)ethanol (1c)

-

Reaction Setup: Dissolve 2-(4-octylphenyl) ethyl acetate (1b) in ethanol in a round-bottom flask.

-

Addition of Base: Add a solution of sodium ethoxide in ethanol to the mixture.

-

Reaction: Stir the reaction at room temperature and monitor by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid solution.

-

Extraction: Extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography to obtain the final product, 2-(4-Octylphenyl)ethanol, as an oil.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-(4-Octylphenyl)ethanol.

| Step | Product Name | Starting Material | Reagents | Yield | Purity (by HPLC) |

| 1 | 2-(4-octanoylphenyl) ethyl acetate | 2-Phenylethyl acetate | Octanoyl chloride, AlCl₃ | 38% | - |

| 2 | 2-(4-octylphenyl) ethyl acetate | 2-(4-octanoylphenyl) ethyl acetate | Triethylsilane, Trifluoroacetic acid | 87% | - |

| 3 | 2-(4-Octylphenyl)ethanol | 2-(4-octylphenyl) ethyl acetate | Sodium ethoxide, Ethanol | 97% | - |

Yields are based on the data reported in patent WO2014111949A1.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 2-(4-Octylphenyl)ethanol.

References

Application Note: Synthesis of 2-(4-Octylphenyl)ethanol via Grignard Reaction

Abstract

This application note details a robust and efficient protocol for the synthesis of 2-(4-octylphenyl)ethanol, a valuable intermediate in the development of various organic materials and potential pharmaceutical agents. The synthesis is achieved through a Grignard reaction, a powerful carbon-carbon bond-forming methodology. The protocol outlines the formation of a 4-octylphenylmagnesium bromide Grignard reagent followed by its reaction with ethylene oxide to yield the desired primary alcohol. This method provides a straightforward route to producing 2-(4-octylphenyl)ethanol with a good yield and purity. Detailed experimental procedures, characterization data, and a workflow diagram are provided to ensure reproducibility for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The synthesis of substituted phenylethanols is of significant interest in the field of organic chemistry due to their utility as building blocks in the preparation of more complex molecules. 2-(4-Octylphenyl)ethanol, with its long alkyl chain, possesses unique properties that make it a target for applications in liquid crystals, polymers, and as a precursor for biologically active compounds. The Grignard reaction is a classic and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] The reaction of an aryl Grignard reagent with ethylene oxide provides a direct two-carbon homologation to produce a 2-arylethanol derivative.[1][5][6][7] This application note provides a comprehensive protocol for the synthesis of 2-(4-octylphenyl)ethanol using this approach.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-(4-octylphenyl)ethanol.

| Parameter | Value |

| Reactants | |

| 4-Octylbromobenzene | 1.0 equivalent |

| Magnesium Turnings | 1.2 equivalents |

| Ethylene Oxide | 1.5 equivalents (as a solution in THF) |

| Reaction Conditions | |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Grignard Formation Temp. | Room temperature to 40 °C (initiation), then reflux |

| Reaction with Ethylene Oxide Temp. | 0 °C to room temperature |

| Reaction Time | Grignard formation: 2-3 hours; Reaction with ethylene oxide: 1-2 hours |

| Product Characterization | |

| Yield | 75-85% (typical) |

| Appearance | Colorless to pale yellow oil |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 140.9, 135.8, 128.8 (2C), 128.6 (2C), 63.3, 39.2, 35.5, 31.9, 31.5, 29.5, 29.3, 29.2, 22.7, 14.1[8] |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.15 (s, 4H), 3.85 (t, J=6.6 Hz, 2H), 2.84 (t, J=6.6 Hz, 2H), 2.58 (t, J=7.8 Hz, 2H), 1.59 (m, 2H), 1.29 (m, 10H), 0.88 (t, J=6.9 Hz, 3H) (Predicted) |

| IR (thin film) | ν (cm⁻¹): 3330 (br, O-H), 3020, 2925, 2854 (C-H), 1515 (C=C, aromatic), 1050 (C-O) (Predicted) |

| MS (EI) | m/z (%): 234 (M⁺), 203, 133, 105, 91 (Predicted) |

Experimental Protocol

Materials:

-

4-Octylbromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Ethylene oxide (solution in THF or as a condensed gas)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

Part 1: Formation of the Grignard Reagent (4-octylphenylmagnesium bromide)

-

Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Reaction Setup: Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The flask is gently flame-dried under an inert atmosphere and allowed to cool to room temperature.

-

Initiation of Grignard Reaction: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings. Prepare a solution of 4-octylbromobenzene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the 4-octylbromobenzene solution to the magnesium turnings. The disappearance of the iodine color and the appearance of a cloudy solution, sometimes accompanied by gentle bubbling, indicates the initiation of the reaction. Gentle warming with a heat gun may be necessary to start the reaction.

-

Formation of Grignard Reagent: Once the reaction has initiated, add the remaining 4-octylbromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and heat at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The final solution should appear as a dark, cloudy grey or brown mixture.

Part 2: Reaction with Ethylene Oxide

-

Cooling the Grignard Reagent: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Addition of Ethylene Oxide: Add a solution of ethylene oxide (1.5 eq.) in anhydrous THF dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C. Ethylene oxide is a gas at room temperature and should be handled with care in a well-ventilated fume hood. Using a pre-made solution in THF is a safer and more convenient option.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

Part 3: Work-up and Purification

-

Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NH₄Cl solution with vigorous stirring. This will quench the reaction and hydrolyze the magnesium alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 90:10 hexanes:ethyl acetate) to afford the pure 2-(4-octylphenyl)ethanol.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of 2-(4-Octylphenyl)ethanol.

Safety Precautions

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere and with strict exclusion of moisture.

-

Anhydrous ethers such as THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

-

Ethylene oxide is a toxic and flammable gas. It should be handled in a well-ventilated fume hood.

-

The reaction can be exothermic, especially during the initiation of the Grignard reagent formation and the addition of ethylene oxide. Proper temperature control is crucial.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of 2-(4-octylphenyl)ethanol. The use of a Grignard reaction with ethylene oxide is an effective strategy for the two-carbon homologation of 4-octylbromobenzene. This procedure is scalable and can be adapted for the synthesis of other 2-aryl-ethanol derivatives, making it a valuable tool for researchers in various fields of chemical science.

References

- 1. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 2. Show how you would synthesize the following alcohol by adding Gri... | Study Prep in Pearson+ [pearson.com]

- 3. Ethylene oxide when treated with phenyl magnesium bromide followed by hydrolysis ylelds [allen.in]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. The reaction of grignard reagent with ethylene oxide followed by dilute a.. [askfilo.com]

- 6. Show how you would synthesize the following alcohols by adding Grignard r.. [askfilo.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. spectrabase.com [spectrabase.com]

Application Notes and Protocols for the Catalyic Hydrogenation of 2-(4-Octylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-octylphenyl)ethanol via catalytic hydrogenation. The primary precursor for this synthesis is 4-octylacetophenone, which is selectively reduced to the corresponding alcohol. While direct literature on the catalytic hydrogenation of 4-octylacetophenone is limited, this guide draws upon established and analogous methodologies for the hydrogenation of substituted acetophenones.

Overview of Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely utilized and efficient method for the reduction of ketones to alcohols. This process typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl double bond. Both heterogeneous and homogeneous catalysts can be employed, each offering distinct advantages.

-

Heterogeneous Catalysis: Involves a solid catalyst in a liquid or gas phase reaction mixture. These catalysts, such as palladium on carbon (Pd/C) or silver-based catalysts, are easily separated from the reaction mixture, simplifying product purification and catalyst recycling.[1]

-

Homogeneous Catalysis: Involves a catalyst that is soluble in the reaction medium. While offering high selectivity and milder reaction conditions, the separation of the catalyst from the product can be more complex.

For the preparation of 2-(4-octylphenyl)ethanol, heterogeneous catalysis presents a practical and scalable approach. The following sections will focus on protocols utilizing common heterogeneous catalysts.

Key Reaction Parameters and Quantitative Data Summary

The efficiency and selectivity of the catalytic hydrogenation of 4-octylacetophenone are influenced by several key parameters, including the choice of catalyst, solvent, hydrogen pressure, and reaction temperature. The following table summarizes quantitative data from analogous acetophenone hydrogenation reactions, providing a basis for optimizing the synthesis of 2-(4-octylphenyl)ethanol.

| Catalyst | Substrate | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | Selectivity to Alcohol (%) | Reference |

| 15% Ag-OMS-2 | Acetophenone | Isopropanol | 10 | 160 | >99 | 100 | [1] |

| Copper-based | 1-(4-isobutylphenyl)ethanone | Not specified | Not specified | Not specified | High | High | [2] |

| 10% Pd/C | 4-octylphenethyl trimethyl ether | MeOH/EtOAc | Not specified | Not specified | High | High | [3] |

Note: The data for 10% Pd/C is for a deprotection reaction via hydrogenation, indicating its utility in related transformations.[3]

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of 4-octylacetophenone to 2-(4-octylphenyl)ethanol, based on analogous reactions.

Protocol 1: Hydrogenation using Silver-based Catalyst (Ag-OMS-2)

This protocol is adapted from the selective hydrogenation of acetophenone using a silver-incorporated octahedral molecular sieve catalyst.[1]

Materials:

-

4-octylacetophenone

-

15% Ag-OMS-2 catalyst

-

Isopropanol (solvent)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

-

Hydrogen gas source

Procedure:

-

Charge the autoclave reactor with 4-octylacetophenone and the 15% Ag-OMS-2 catalyst. A typical catalyst loading is 1-5% by weight relative to the substrate.

-

Add isopropanol as the solvent. The concentration of the substrate can range from 0.1 to 1 M.

-

Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen to 10 atm.

-

Begin stirring and heat the reactor to 160°C.

-

Monitor the reaction progress by tracking hydrogen uptake or by taking aliquots (if the reactor setup allows) for analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the solid Ag-OMS-2 catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(4-octylphenyl)ethanol.

-

Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general method for ketone reduction and is informed by the use of Pd/C in a related deprotection step.[3]

Materials:

-

4-octylacetophenone

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (MeOH) or Ethyl Acetate (EtOAc) (solvent)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Hydrogen gas source

Procedure:

-

Dissolve 4-octylacetophenone in a suitable solvent such as methanol or ethyl acetate in a reaction flask.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol%.

-

Connect the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Maintain a positive pressure of hydrogen (a hydrogen-filled balloon is suitable for atmospheric pressure reactions, or a pressurized system for higher pressures).

-

Stir the reaction mixture vigorously at room temperature. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Keep the filter cake wet with solvent during filtration.

-

Rinse the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-octylphenyl)ethanol.

-

Purify the product as needed by vacuum distillation or column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the catalytic hydrogenation of 4-octylacetophenone.

Caption: General workflow for the catalytic hydrogenation of 4-octylacetophenone.

Caption: Simplified reaction pathway for ketone hydrogenation.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2020114938A1 - Process for producing 1-(4-isobutylphenyl)ethanol by hydrogenation of 1-(4-isobutyl-phenyl)ethanone in the presence of a catalyst composition comprising copper - Google Patents [patents.google.com]

- 3. CN111978154A - Preparation method of 4-octyl phenethyl alcohol - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantification of 2-(4-Octylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(4-Octylphenyl)ethanol in various matrices. The protocols described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for laboratory personnel.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 2-(4-Octylphenyl)ethanol in cosmetic formulations and other liquid samples. The protocol is adapted from established methods for similar phenolic compounds in cosmetic products.[1][2]

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be degassed before use.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 225 nm, which is a common absorption maximum for phenyl ethanol derivatives.

1.2. Reagent and Standard Preparation:

-

Reagents: HPLC-grade acetonitrile, and ultrapure water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(4-Octylphenyl)ethanol reference standard and dissolve it in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.3. Sample Preparation (Cosmetic Cream):

-

Accurately weigh approximately 1 g of the cosmetic cream sample into a 50 mL centrifuge tube.

-

Add 20 mL of ethanol and vortex for 2 minutes to disperse the sample.

-

Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Inject the filtered sample into the HPLC system.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Illustrative Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |